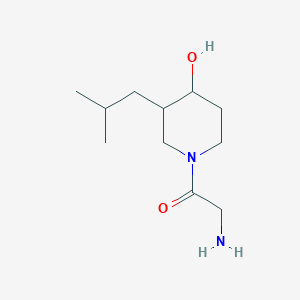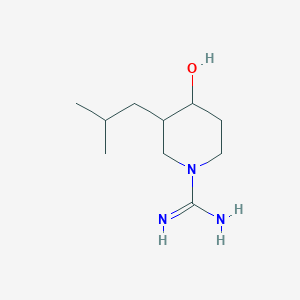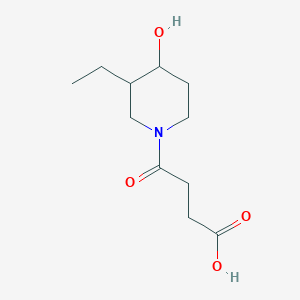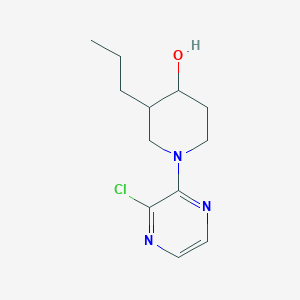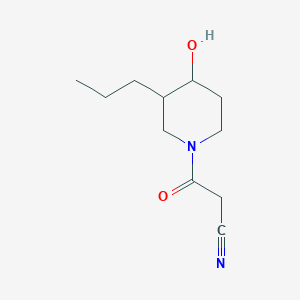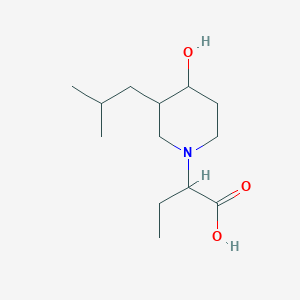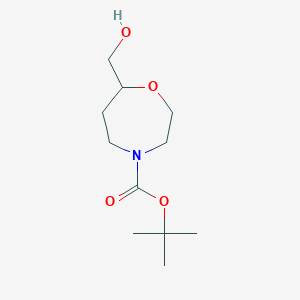
7-(Hidroximetil)-1,4-oxazepano-4-carboxilato de terc-butilo
Descripción general
Descripción
Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Intermediarios de síntesis orgánica
“7-(Hidroximetil)-1,4-oxazepano-4-carboxilato de terc-butilo” sirve como un intermedio versátil en la síntesis orgánica. Su estructura permite diversas transformaciones químicas, convirtiéndolo en un valioso bloque de construcción para crear moléculas orgánicas complejas. Por ejemplo, se puede utilizar para sintetizar amidas, sulfonamidas y bases de Schiff, que son cruciales en el desarrollo de productos farmacéuticos y agroquímicos .
Química medicinal
En la química medicinal, los derivados de este compuesto han mostrado un amplio espectro de actividades biológicas. Se utilizan en la síntesis de compuestos con propiedades antibacterianas, antifúngicas, anticancerígenas, antiparasitarias, antihistamínicas y antidepresivas. La flexibilidad y la naturaleza polar del anillo oxazepano mejoran las interacciones con las macromoléculas biológicas, lo cual es esencial para el descubrimiento de fármacos .
Evaluación biológica
El grupo terc-butilo en la estructura del compuesto se puede explotar para evaluaciones biológicas. Se ha utilizado en estudios para sintetizar derivados que luego se prueban por sus actividades antibacterianas y antifúngicas. Esto es particularmente relevante en la búsqueda de nuevos antibióticos y agentes antifúngicos .
Cristalografía de rayos X
El compuesto también se utiliza en estudios de cristalografía de rayos X para comprender mejor las estructuras moleculares. El análisis de difracción de rayos X de monocristal puede dilucidar las estructuras moleculares de los derivados del compuesto, proporcionando información sobre su conformación e interacciones potenciales .
Sondas de espectroscopia de RMN
Las propiedades únicas del grupo terc-butilo lo convierten en una excelente sonda para la espectroscopia de RMN. Exhibe señales de RMN estrechas e intensas, que son beneficiosas cuando se une a proteínas o complejos grandes. Esto lo convierte en una herramienta valiosa para estudiar las estructuras y la dinámica de las proteínas .
Biocatálisis
Por último, el patrón de reactividad del grupo terc-butilo es útil en la biocatálisis. Se puede incorporar a las vías biosintéticas o utilizar en procesos de biodegradación. Esta aplicación es significativa en la biotecnología industrial, donde las enzimas se utilizan para catalizar reacciones químicas .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Compounds with a tert-butyl group have been found to be involved in various biosynthetic and biodegradation pathways .
Result of Action
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Propiedades
IUPAC Name |
tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-9(8-13)15-7-6-12/h9,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPDDTPBWCDNRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(OCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701120866 | |
| Record name | 1,4-Oxazepine-4(5H)-carboxylic acid, tetrahydro-7-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701120866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1926190-24-0 | |
| Record name | 1,4-Oxazepine-4(5H)-carboxylic acid, tetrahydro-7-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1926190-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Oxazepine-4(5H)-carboxylic acid, tetrahydro-7-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701120866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one](/img/structure/B1481781.png)
![4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-amine](/img/structure/B1481783.png)
![7-Prolyl-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B1481784.png)
![Piperidin-2-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1481785.png)
![5-(2-chloroacetyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1481786.png)
![4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline](/img/structure/B1481789.png)
